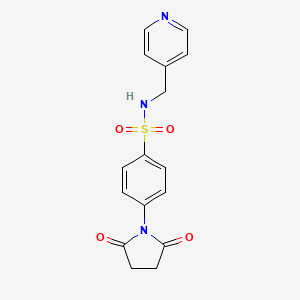
4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential as a therapeutic agent. TAK-659 is a selective inhibitor of the protein kinase BTK, which is a key mediator of B-cell receptor signaling. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström macroglobulinemia.
Mechanism of Action
4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide exerts its therapeutic effect by selectively inhibiting BTK, a key component of the B-cell receptor signaling pathway. BTK is essential for the survival and proliferation of B-cells, and its inhibition leads to decreased cell viability and induction of apoptosis. In addition, inhibition of BTK has been shown to modulate the tumor microenvironment and enhance the anti-tumor immune response.
Biochemical and Physiological Effects:
Inhibition of BTK by this compound leads to several biochemical and physiological effects, including decreased phosphorylation of downstream signaling molecules such as AKT and ERK, downregulation of anti-apoptotic proteins such as BCL-2, and induction of pro-apoptotic proteins such as BIM. In addition, this compound has been shown to modulate the expression of genes involved in immune cell activation and differentiation, leading to enhanced anti-tumor immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide as a research tool is its selectivity for BTK, which allows for specific modulation of B-cell receptor signaling without affecting other signaling pathways. In addition, this compound has been shown to be effective in preclinical models of various B-cell malignancies, making it a valuable tool for studying the biology of these diseases. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in vivo.
Future Directions
There are several potential future directions for research on 4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide. One area of interest is the development of combination therapies that target multiple signaling pathways, in order to overcome resistance mechanisms and improve efficacy. Another area of interest is the investigation of this compound in other types of cancer, such as solid tumors, where BTK signaling has been implicated in tumor progression and immune evasion. Finally, there is a need for further studies to elucidate the mechanisms of resistance to BTK inhibitors, in order to develop strategies to overcome this challenge.
Synthesis Methods
The synthesis of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide involves several steps, including the preparation of the key intermediate 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide, which is then reacted with 4-(pyridin-4-ylmethyl)benzylamine to yield the final product. The synthesis of this compound has been described in detail in several publications, including a patent application filed by Takeda Pharmaceutical Company Limited.
Scientific Research Applications
4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, and has shown promising results in both in vitro and in vivo studies. In a study published in Cancer Research, this compound was shown to inhibit BTK activity and induce apoptosis in chronic lymphocytic leukemia cells. In another study published in Blood, this compound was shown to have potent activity against mantle cell lymphoma cells, both as a single agent and in combination with other drugs.
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-15-5-6-16(21)19(15)13-1-3-14(4-2-13)24(22,23)18-11-12-7-9-17-10-8-12/h1-4,7-10,18H,5-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQCOXHEYRFPJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
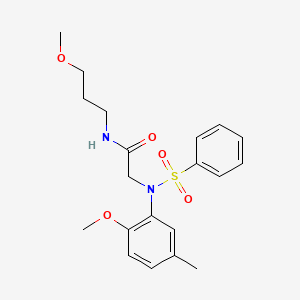
![2,6-dimethoxy-4-[(11-methyl-1,2,3,3a,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-4(5H)-yl)methyl]phenol](/img/structure/B5082718.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B5082722.png)


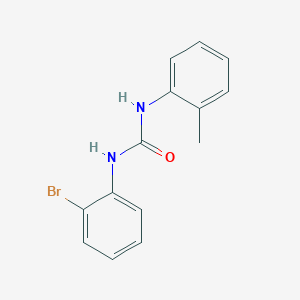
![2-methyl-4-(5-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}-2-thienyl)-3-butyn-2-ol](/img/structure/B5082757.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5082767.png)
![1-(2-furoyl)-4-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5082779.png)
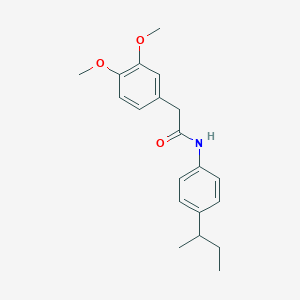
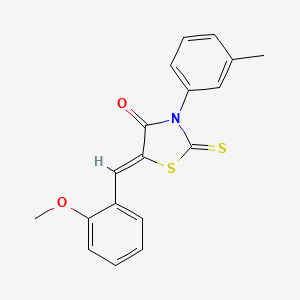

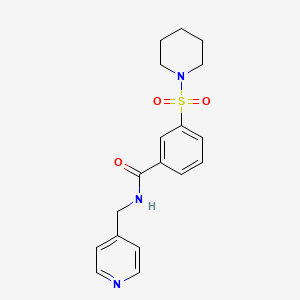
![2-phenoxy-N-{3-[(2-thienylacetyl)amino]phenyl}acetamide](/img/structure/B5082812.png)
